

AMTB Hydrochloride (CAS: 926023-82-7): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *AMTB hydrochloride*

Cat. No.: *B1667263*

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An In-depth Examination of a Potent TRPM8 Antagonist for Drug Development Professionals

Introduction

AMTB hydrochloride, with the CAS number 926023-82-7, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide provides a comprehensive overview of **AMTB hydrochloride**, including its chemical properties, mechanism of action, and key experimental data. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPM8 modulation in various disease states, including overactive bladder, pain, and oncology.

Chemical and Physical Properties

AMTB hydrochloride, chemically known as N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

Property	Value
CAS Number	926023-82-7
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₂ S·HCl
Molecular Weight	430.99 g/mol
Purity	≥98%
Solubility	Soluble in DMSO and water
Storage	Store at -20°C for long-term stability

Mechanism of Action

AMTB hydrochloride functions as a selective antagonist of the TRPM8 channel, a non-selective cation channel primarily known as the principal cold sensor in mammals. TRPM8 channels are activated by cold temperatures (typically below 25-28°C) and cooling agents like menthol and icilin. Upon activation, TRPM8 allows an influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the cell membrane and the generation of an action potential in sensory neurons.

AMTB hydrochloride exerts its inhibitory effect by blocking the TRPM8 channel, thereby preventing the influx of cations and subsequent neuronal signaling. This mechanism of action underlies its therapeutic potential in conditions characterized by TRPM8 overactivity.

Quantitative Biological Data

The biological activity of **AMTB hydrochloride** has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

In Vitro Activity

Assay Type	Cell Line	Agonist	Parameter	Value	Reference
Ca ²⁺ Influx Assay (FLIPR)	HEK293 expressing human TRPM8	Icilin	pIC ₅₀	6.23	[1][2]
Cell Viability (MTT Assay)	143B Osteosarcoma	-	IC ₅₀	15.34 μM	[1]
Cell Viability (MTT Assay)	U2OS Osteosarcoma	-	IC ₅₀	18.67 μM	[1]
Cell Viability (MTT Assay)	HOS Osteosarcoma	-	IC ₅₀	21.45 μM	[1]
Cell Viability (MTT Assay)	MG63 Osteosarcoma	-	IC ₅₀	25.88 μM	[1]

In Vivo Activity

Animal Model	Condition	Administration Route	Dose	Effect	Reference
Anesthetized Rats	Overactive Bladder	Intravenous	3 mg/kg	Decreased frequency of volume-induced bladder contractions	
Nude Mice	Osteosarcoma Xenograft	Intraperitoneal	20 mg/kg (with 2.5 mg/kg cisplatin)	Significantly suppressed tumor growth compared to cisplatin alone	[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **AMTB hydrochloride**.

In Vitro Calcium Influx Assay (FLIPR)

This protocol is adapted from standard procedures for measuring intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To determine the inhibitory potency (IC_{50}) of **AMTB hydrochloride** on TRPM8 channel activation.

Materials:

- HEK293 cells stably expressing human TRPM8
- Cell culture medium (e.g., DMEM with 10% FBS)
- FLIPR Calcium Assay Kit (e.g., Fluo-4 AM)

- Probenecid
- Iciliin (TRPM8 agonist)
- **AMTB hydrochloride**
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- 96-well or 384-well black-walled, clear-bottom plates

Procedure:

- Cell Plating: Seed HEK293-hTRPM8 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading: Prepare the calcium indicator dye solution (e.g., Fluo-4 AM) in assay buffer, supplemented with probenecid to prevent dye extrusion. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.
- Compound Preparation: Prepare serial dilutions of **AMTB hydrochloride** in assay buffer. Also, prepare a stock solution of the agonist iciliin.
- FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for a defined period. c. Add the **AMTB hydrochloride** solutions to the respective wells and incubate for a specified time (e.g., 10-20 minutes). d. Add the iciliin solution to all wells to stimulate the TRPM8 channels. e. Record the fluorescence intensity over time.
- Data Analysis: The change in fluorescence upon agonist addition is indicative of Ca²⁺ influx. Calculate the percentage of inhibition for each concentration of **AMTB hydrochloride** relative to the control (agonist alone). Determine the pIC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the effect of **AMTB hydrochloride** on the viability of cancer cells.

Objective: To determine the cytotoxic or cytostatic effects of **AMTB hydrochloride** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., 143B, U2OS)
- Cell culture medium
- **AMTB hydrochloride**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates

Procedure:

- Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **AMTB hydrochloride** (e.g., 0-100 μ M) and a vehicle control. Incubate for a specified duration (e.g., 48 hours)[1].
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of **AMTB hydrochloride** that causes 50% inhibition of cell viability.

In Vivo Model of Overactive Bladder in Rats

This protocol describes the methodology for evaluating the efficacy of **AMTB hydrochloride** in an animal model of overactive bladder.

Objective: To assess the effect of **AMTB hydrochloride** on bladder function in anesthetized rats.

Materials:

- Female Sprague-Dawley rats
- Urethane (anesthetic)
- Saline solution
- **AMTB hydrochloride**
- Bladder catheter
- Infusion pump
- Pressure transducer and data acquisition system

Procedure:

- **Animal Preparation:** Anesthetize the rats with urethane (e.g., 1.2 g/kg, s.c.)^[4]. Surgically implant a catheter into the bladder dome for infusion and pressure recording.
- **Cystometry:** a. Allow the animal to stabilize after surgery. b. Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min). c. Record the intravesical pressure continuously. This will show filling phases and micturition contractions. d. Establish a baseline of regular micturition cycles.
- **Drug Administration:** Administer **AMTB hydrochloride** intravenously at the desired dose (e.g., 3 mg/kg).

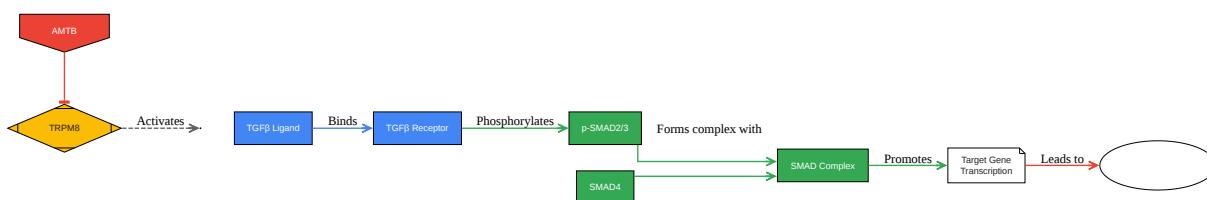
- Data Recording and Analysis: Continue to record the cystometrogram after drug administration. The primary endpoint is the frequency of volume-induced bladder contractions. Compare the contraction frequency before and after drug administration to determine the effect of **AMTB hydrochloride**.

Signaling Pathways

AMTB hydrochloride's antagonism of TRPM8 has been shown to impact downstream signalling pathways, particularly in the context of cancer.

TGF β Signaling Pathway in Osteosarcoma

In osteosarcoma, TRPM8 activation is implicated in tumor progression. Treatment with **AMTB hydrochloride** has been shown to suppress the Transforming Growth Factor β (TGF β) signaling pathway[1][2][5]. This is a critical pathway involved in cell growth, differentiation, and apoptosis. The inhibition of this pathway by AMTB contributes to its anti-tumor effects in osteosarcoma.

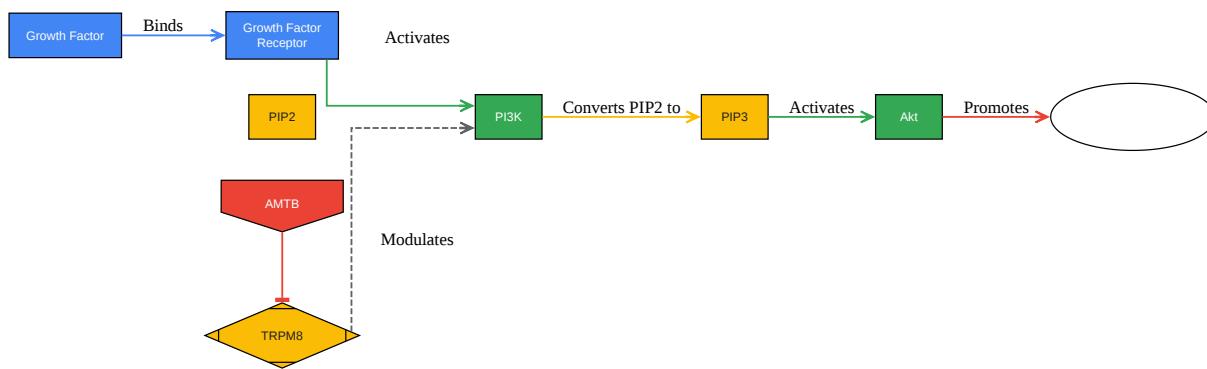


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AMTB inhibits TRPM8, suppressing TGF β signaling in osteosarcoma.

PI3K/Akt Signaling Pathway in Pancreatic Cancer

In pancreatic cancer, the PI3K/Akt signaling pathway is a key driver of tumor growth and survival. While the direct link is still under investigation, antagonism of TRPM8 by compounds like AMTB is hypothesized to interfere with this pathway, contributing to the observed anti-proliferative effects in pancreatic cancer models.

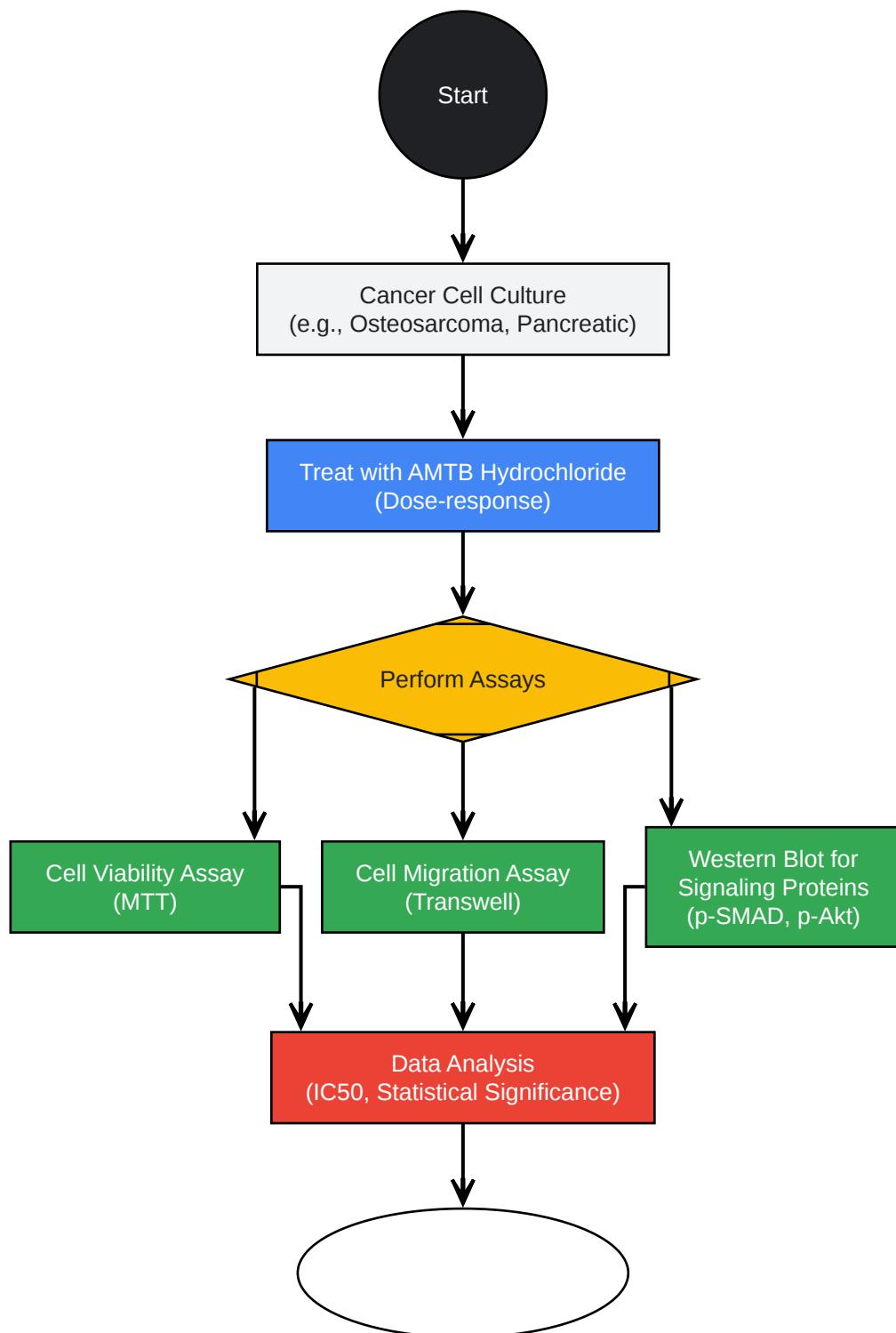


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AMTB's inhibition of TRPM8 may modulate PI3K/Akt signaling in cancer.

Experimental Workflow: In Vitro Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of **AMTB hydrochloride**'s anti-cancer properties.



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A typical workflow for in vitro screening of **AMTB hydrochloride**.

Conclusion

AMTB hydrochloride is a valuable research tool for investigating the physiological and pathophysiological roles of the TRPM8 channel. Its demonstrated efficacy in preclinical models of overactive bladder and various cancers highlights its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research and drug discovery efforts targeting the TRPM8 channel. As with any research compound, appropriate safety precautions and handling procedures should be followed.

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